molecular formula C11H13ClO4 B2936898 3-Chloro-4,5-diethoxybenzoic acid CAS No. 766523-19-7

3-Chloro-4,5-diethoxybenzoic acid

Cat. No. B2936898
CAS RN: 766523-19-7
M. Wt: 244.67
InChI Key: MEADRIRYKFSBDO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-Chloro-4,5-diethoxybenzoic acid” is C9H9ClO4 . The average mass is 216.618 Da and the monoisotopic mass is 216.018936 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4,5-diethoxybenzoic acid” include a molecular weight of 216.62 g/mol . It is a white solid that is soluble in most organic solvents.

Scientific Research Applications

Chlorination of Aromatic Groups

A study investigated the chlorination of fulvic acid (FA) using chloroperoxidase (CPO) in the presence of chloride and hydrogen peroxide, analyzing the formation of chlorinated aromatic groups similar to those detected in soil and surface water. The chlorination resulted in the formation of several chlorinated aromatic groups, including derivatives of 4-ethoxybenzoic acid and 3,4-diethoxybenzoic acid, highlighting the environmental relevance of such chlorination reactions (Niedan, Pavasars, & Oberg, 2000).

Heterocyclic Compound Synthesis

Another study focused on the synthesis of N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives, starting from 4-chloro-3,5-dinitrobenzoic acid. These derivatives have various applications due to their acid, fluorescence, and complexing properties with alkaline cations, which are crucial for the development of new materials and sensors (Tudose et al., 2010).

Environmental Photochemistry

Research on the aqueous photochemistry of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) revealed novel pH-dependent photosubstitution pathways upon photolysis, which is significant for understanding environmental photochemical processes. This study provides insights into the photochemical behavior of similar compounds in natural waters (Dallin et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, “3,5-Dimethoxybenzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-chloro-4,5-diethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEADRIRYKFSBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-diethoxybenzoic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 3-chloro-4,5-dihydroxybenzoate (D68) (1.0 g) in acetone (50 mL) stirred at room temp was added K2CO3 (6.9 g) and bromoethane (5.5 g). The reaction mixture was stirred at 60° C. for 18 h. After filteration, the filtrate was concentrated under reduced pressure. The residue was dissolved in tetrahydrofuran (20 mL) and methanol (20 mL), a solution of NaOH (1.0 g) in water (20 mL) was added to the above solution. The resulted mixture was stirred for 4 h and then the organic solvent was removed in vacuo. The aqueous layer was acidified with concentrated HCl to pH around 1. The solid was filtered and dried in vacuo to afford 3-chloro-4,5-bis(ethyloxy)benzoic acid (D69) (769 mg). δH (DMSO-d6, 400 MHz): 1.29 (3H, t), 1.36 (3H, t), 4.08-4.15 (4H, m), 7.46 (1H, d), 7.53 (1H, d), 13.16 (1H, br s). MS (ES): C11H13ClO4 requires 244; found 245.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Two

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